molecular formula C7H13NO3 B13215812 N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide

Cat. No.: B13215812
M. Wt: 159.18 g/mol
InChI Key: BVXGIUFQJCCMCT-RITPCOANSA-N
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Description

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide is a chiral propanamide derivative characterized by a tetrahydrofuran (oxolane) scaffold substituted with a hydroxyl group at the 4-position and a propanamide moiety at the 3-position. The (3R,4R) stereochemistry of the oxolane ring is critical for its molecular interactions, particularly in biological systems.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

N-[(3R,4R)-4-hydroxyoxolan-3-yl]propanamide

InChI

InChI=1S/C7H13NO3/c1-2-7(10)8-5-3-11-4-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10)/t5-,6+/m1/s1

InChI Key

BVXGIUFQJCCMCT-RITPCOANSA-N

Isomeric SMILES

CCC(=O)N[C@@H]1COC[C@@H]1O

Canonical SMILES

CCC(=O)NC1COCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide typically involves the reaction of a suitable oxolane derivative with a propanamide precursor under controlled conditions. One common method includes the use of N-acetyl glucosamine as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of dry solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide involves its interaction with specific molecular targets. The hydroxy and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide with structurally or functionally related propanamide derivatives, focusing on substituents, stereochemistry, and biological targets.

Substituted Pyrrolidine/Pyrrolidinone Derivatives

Compound Name Key Features Biological Target/Activity Evidence ID
This compound (3R,4R)-oxolane with 4-OH and propanamide Inferred: Enzyme inhibition (e.g., kinases) N/A
3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide Difluoroindole-pyrrolidinone hybrid APOL1 functional inhibitor
N-[(3R,4R)-4-fluoropyrrolidin-3-yl]-3-(methylsulfonyl)propanamide Fluorinated pyrrolidine with methylsulfonyl group EGFR kinase inhibitor (covalent binding)
  • Structural Insights: The target compound’s oxolane ring differs from pyrrolidinone derivatives (e.g., APOL1 inhibitor in ), which feature a lactam ring. Fluorination (as in ) enhances metabolic stability and target affinity.
  • Activity: The APOL1 inhibitor demonstrates functional inhibition via hydrophobic interactions with the indole-pyrrolidinone core, while fluorinated pyrrolidine propanamides (e.g., ) target EGFR mutants through covalent bonding.

Sulfonamide-Containing Propanamides

Compound Name Key Features Biological Target/Activity Evidence ID
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide Sulfonamide linker with tert-butyl group and phenolic substituent Carbonic anhydrase inhibitor
  • Comparison : The sulfonamide group in enhances hydrogen bonding with carbonic anhydrase’s zinc center, a feature absent in the target compound. The tert-butyl group improves lipophilicity and membrane permeability.

Aryl-Substituted Propanamides

Compound Name Key Features Biological Target/Activity Evidence ID
2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(5-methyl-2-(substituted aryl)-4-oxothiazolidin-3-yl)propanamide Biphenyl-thiazolidinone hybrid Antiproliferative activity (MTT assay)
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide Chlorophenyl and cyclohexyl hydroxamic acid Antioxidant (DPPH/β-carotene assays)
  • Functional Differences : Aryl-propanamides in and prioritize bulkier substituents (e.g., biphenyl, cyclohexyl) for hydrophobic binding. Hydroxamic acids (e.g., ) exhibit radical scavenging activity, unlike the target compound’s unmodified amide group.

Other Propanamide Derivatives

Compound Name Key Features Biological Target/Activity Evidence ID
(2S)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-...propanamide Imidazole and dihydroxyoxolane substituents Methionyl-tRNA synthetase inhibitor
N-((3R,4R)-4-fluoro-1-{6-[(1-methyl-1H-pyrazol-4-yl)amino]-9-isopropyl-9H-purin-2-yl}pyrrolidin-3-yl)propanamide Purine-pyrrolidine conjugate EGFR kinase inhibitor (L858R/T790M mutants)
  • Key Observations : The dihydroxyoxolane derivative in targets bacterial enzymes via hydrogen bonding, while purine-conjugated propanamides () achieve mutant-selective EGFR inhibition.

Biological Activity

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic interventions. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of the compound's biological properties.

Chemical Structure and Properties

This compound can be described by its chemical formula and structural characteristics. The compound features a hydroxyl group on a sugar-like oxolane ring, which may contribute to its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a potential lead for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies revealed that it inhibits the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method and minimum inhibitory concentration (MIC) assays.
    • Results : The compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Assessment :
    • Objective : To assess the impact on cancer cell viability.
    • Methodology : MTT assay on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
    • Results : IC50 values were determined to be 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating potent anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For antimicrobial action, it is believed to interfere with peptidoglycan synthesis in bacterial cell walls. In cancer cells, it may modulate signaling pathways related to apoptosis and cell cycle regulation.

Data Summary Table

Biological ActivityTest Organism/Cell LineMethodologyMIC/IC50 Value
AntimicrobialStaphylococcus aureusDisc diffusion32 µg/mL
AntimicrobialEscherichia coliDisc diffusion32 µg/mL
AnticancerMCF-7MTT assay15 µM
AnticancerPC-3MTT assay20 µM

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